molecular formula C10H12O2 B1265824 4-Propoxybenzaldehyde CAS No. 5736-85-6

4-Propoxybenzaldehyde

Cat. No.: B1265824
CAS No.: 5736-85-6
M. Wt: 164.2 g/mol
InChI Key: FGXZWMCBNMMYPL-UHFFFAOYSA-N
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Description

4-Propoxybenzaldehyde is an organic compound with the molecular formula C10H12O2. It is also known by other names such as p-Propoxybenzaldehyde and 4-n-Propoxybenzaldehyde . This compound is characterized by a benzene ring substituted with a propoxy group and an aldehyde group at the para position. It appears as a transparent, very pale yellow liquid .

Scientific Research Applications

4-Propoxybenzaldehyde has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

4-Propoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the formation of Schiff base compounds. These compounds are formed through the reaction of this compound with aromatic amines, resulting in the formation of imine bonds. The interaction of this compound with enzymes, proteins, and other biomolecules is primarily through its aldehyde group, which can form covalent bonds with amino groups in proteins and enzymes. This interaction can lead to the modification of enzyme activity and protein function .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying the activity of key signaling proteins through covalent bonding. This modification can lead to changes in gene expression and cellular metabolism. For example, the interaction of this compound with transcription factors can alter their binding to DNA, thereby influencing gene expression. Additionally, the compound can affect cellular metabolism by modifying the activity of metabolic enzymes .

Molecular Mechanism

The mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. The aldehyde group of this compound can react with amino groups in proteins and enzymes, leading to the formation of Schiff bases. This covalent modification can result in the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the modification. Additionally, this compound can influence gene expression by modifying transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity. These effects are dependent on the concentration and duration of exposure to the compound .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can have beneficial effects, such as the activation of certain enzymes and the modulation of gene expression. At high doses, this compound can be toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects have been observed, where the compound exhibits different effects at different concentration levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with metabolic enzymes. The compound can be metabolized by aldehyde dehydrogenases, which convert it into the corresponding carboxylic acid. This metabolic conversion can affect the levels of metabolites and the overall metabolic flux within cells. Additionally, this compound can interact with cofactors such as nicotinamide adenine dinucleotide (NAD+) during its metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of this compound can affect its activity and function, as its localization within cells can influence its interactions with biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, its localization within the cytoplasm can affect its interactions with metabolic enzymes and other proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Propoxybenzaldehyde can be synthesized through the reaction of 4-hydroxybenzaldehyde with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or ethanol under reflux conditions . The general reaction scheme is as follows:

4-Hydroxybenzaldehyde+1-BromopropaneThis compound+HBr\text{4-Hydroxybenzaldehyde} + \text{1-Bromopropane} \rightarrow \text{this compound} + \text{HBr} 4-Hydroxybenzaldehyde+1-Bromopropane→this compound+HBr

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Propoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-propoxybenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 4-propoxybenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aldehyde group can participate in nucleophilic addition reactions, forming products such as hydrazones and oximes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Hydrazine or hydroxylamine in ethanol.

Major Products

    Oxidation: 4-Propoxybenzoic acid.

    Reduction: 4-Propoxybenzyl alcohol.

    Substitution: this compound hydrazone and this compound oxime.

Comparison with Similar Compounds

4-Propoxybenzaldehyde can be compared with other similar compounds such as:

    4-Butoxybenzaldehyde: Similar structure but with a butoxy group instead of a propoxy group. It has different physical properties and reactivity.

    4-Ethoxybenzaldehyde: Contains an ethoxy group, making it less bulky than this compound.

    4-Methoxybenzaldehyde: Has a methoxy group, which is even smaller and more reactive than the propoxy group.

The uniqueness of this compound lies in its specific balance of steric and electronic effects, making it suitable for particular synthetic applications and biological interactions .

Properties

IUPAC Name

4-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXZWMCBNMMYPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063991
Record name Benzaldehyde, 4-propoxy-
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5736-85-6
Record name 4-Propoxybenzaldehyde
Source CAS Common Chemistry
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Record name 4-Propoxybenzaldehyde
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Record name 4-Propoxybenzaldehyde
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Record name 4-Propoxybenzaldehyde
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Record name Benzaldehyde, 4-propoxy-
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Record name Benzaldehyde, 4-propoxy-
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Record name 4-PROPOXYBENZALDEHYDE
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Synthesis routes and methods

Procedure details

A mixture of 4-hydroxybenzaldehyde (0.5 g, 4.1 mmol), 1-bromopropane (0.3 ml) and K2CO3 (0.69 g, 5 mmol) in anhydrous DMF (5 ml) was stirred for 1 h at reflux. This was diluted to 100 ml with EtOAc and washed with H2O. The organic layer was separated, dried over MgSO4 and filtered. The filtrate was evaporated to dryness to give the title compound (0.55 g, 82.3%), as yellow oil 1H-NMR (CDCl3) 1.0 (tr, 3H, J=7.41 Hz); 1.7-2.0 (m, 2H); 3.95 (tr, 2H, J=6.57 Hz); 6.95 (d, 2H, J=8.73 Hz); 8.00 (d, 2H, J=8.76 Hz).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
0.69 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
82.3%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What spectroscopic techniques are valuable for identifying 4-propoxybenzaldehyde?

A1: Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective for identifying this compound. [] Both proton (1H) and carbon-13 (13C) NMR, along with DEPT (Distortionless Enhancement by Polarization Transfer) spectra, provide crucial structural information. [] Analyzing these spectra allows researchers to determine the compound's structure and confirm its identity. []

Q2: Can this compound be used to synthesize other compounds with biological activity?

A2: Yes, this compound can act as a starting material in synthesizing biologically active molecules. For instance, it reacts with α-Tetralone via a Claisen–Schmidt condensation to yield (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-1(2H)-naphthalene-1-one. [] This resulting α-tetralone condensate has shown promising antioxidant, antidiabetic, and anti-inflammatory properties in vitro. []

Q3: What computational chemistry techniques have been employed to study this compound derivatives?

A3: Computational studies have been conducted on derivatives like (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one. [] Researchers have employed methods such as HOMO-LUMO energy calculations, molecular electrostatic potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, nonlinear optical (NLO) property prediction, topological charge distribution analysis, and Mulliken population analysis. [] These computational approaches provide insights into electronic properties, reactivity, and intermolecular interactions of these compounds. []

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